

Spectroscopic Profile of 2-Allylaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Allylaminopyridine** (N-allyl-2-pyridinamine), a pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural characterization of **2-Allylaminopyridine** is crucial for its identification and quality control. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.08	d	1H	H-6 (Pyridine)
7.39	t	1H	H-4 (Pyridine)
6.58	d	1H	H-3 (Pyridine)
6.42	t	1H	H-5 (Pyridine)
5.95	m	1H	-CH=CH2 (Allyl)
5.23	dd	1H	-CH=CH2 (trans)
5.11	dd	1H	-CH=CH2 (cis)
4.01	t	2H	-NH-CH ₂ -
3.85	br s	1H	-NH-

Py = Pyridine

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
158.4	C-2 (Pyridine)
148.1	C-6 (Pyridine)
137.5	C-4 (Pyridine)
135.9	-CH=CH ₂ (Allyl)
115.8	-CH=CH ₂ (Allyl)
112.9	C-3 (Pyridine)
107.8	C-5 (Pyridine)
45.7	-NH-CH₂-

Py = Pyridine



Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3425	Strong	N-H Stretch
3080	Medium	=C-H Stretch (Allyl)
2920, 2850	Medium	C-H Stretch (Aliphatic)
1645	Strong	C=C Stretch (Allyl)
1600, 1570, 1480	Strong	C=C, C=N Stretch (Pyridine)
990, 915	Strong	=C-H Bend (Allyl)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
119	45	[M - CH ₃] ⁺
105	30	[M - C ₂ H ₅] ⁺
93	80	[M - C₃H₅]+ (Allyl loss)
78	60	[C₅H₄N] ⁺ (Pyridine)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.



Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

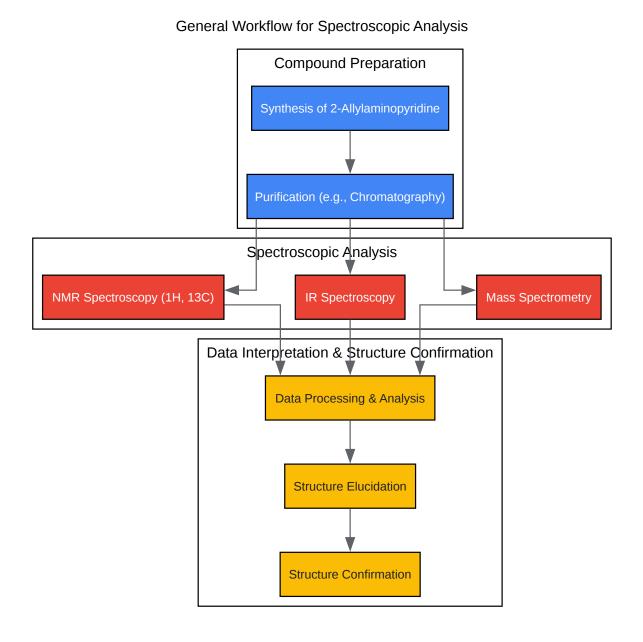
Mass Spectrometry (MS)

Mass spectral data was acquired using a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer. The sample was introduced via direct injection, and the spectrum was obtained using electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for the structural elucidation of a chemical compound like **2- Allylaminopyridine**.





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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Allylaminopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009497#spectroscopic-data-for-2-allylaminopyridine-nmr-ir-mass-spec]



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